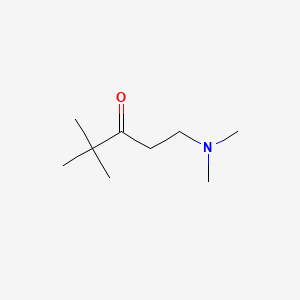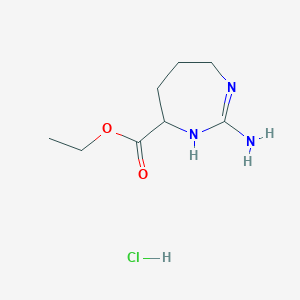
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group, an ethyloxycarbonyl group, and a diazacycloheptane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazacycloheptane Ring: This step involves the cyclization of a suitable precursor to form the diazacycloheptane ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor. This step may require the use of a dehydrating agent to facilitate the formation of the imino group.
Ethyloxycarbonylation: The ethyloxycarbonyl group is introduced through a reaction with ethyl chloroformate or a similar reagent. This step typically requires the use of a base to neutralize the hydrochloric acid formed during the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the ethyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazacycloheptane derivatives.
Scientific Research Applications
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the diazacycloheptane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylamine hydrochloride: A simpler amine compound with similar solubility properties.
Hydrochloric acid: A common reagent used in the formation of hydrochloride salts.
Protonitazene hydrochloride: A structurally related synthetic opioid.
Uniqueness
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25525-87-5 |
|---|---|
Molecular Formula |
C8H16ClN3O2 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-2-13-7(12)6-4-3-5-10-8(9)11-6;/h6H,2-5H2,1H3,(H3,9,10,11);1H |
InChI Key |
JISGSYMKPLXNTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN=C(N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



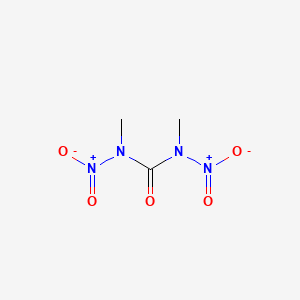

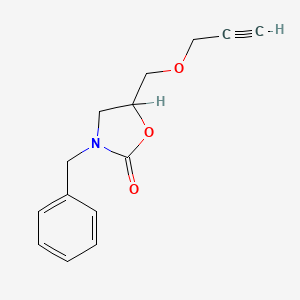


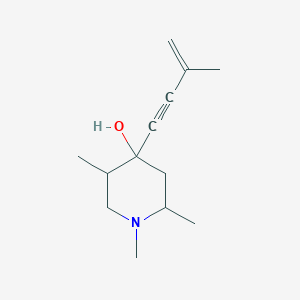
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
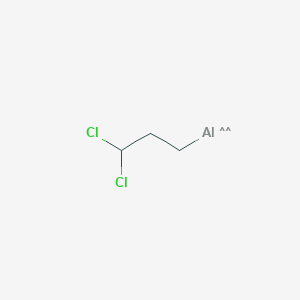
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
